molecular formula C17H12N4 B5332146 [4-(Biphenyl-4-yl)pyrimidin-2-yl]cyanamide

[4-(Biphenyl-4-yl)pyrimidin-2-yl]cyanamide

Cat. No.: B5332146
M. Wt: 272.30 g/mol
InChI Key: UTZGADFPURYOSK-UHFFFAOYSA-N
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Description

[4-(Biphenyl-4-yl)pyrimidin-2-yl]cyanamide: is a heterocyclic compound that features a pyrimidine ring substituted with a biphenyl group and a cyanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under reflux .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the biphenyl moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the cyanamide group, converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the pyrimidine ring.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of [4-(Biphenyl-4-yl)pyrimidin-2-yl]cyanamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The biphenyl and pyrimidine moieties can interact with various biological macromolecules, influencing pathways involved in disease processes .

Comparison with Similar Compounds

    [4-(Pyridin-3-yl)pyrimidin-2-yl]cyanamide: Similar structure but with a pyridine ring instead of a biphenyl group.

    [4-(Phenyl)pyrimidin-2-yl]cyanamide: Lacks the additional phenyl ring present in the biphenyl group.

Uniqueness: The presence of the biphenyl group in [4-(Biphenyl-4-yl)pyrimidin-2-yl]cyanamide imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more versatile in various applications .

Properties

IUPAC Name

[4-(4-phenylphenyl)pyrimidin-2-yl]cyanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4/c18-12-20-17-19-11-10-16(21-17)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-11H,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTZGADFPURYOSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC=C3)NC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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